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molecular formula C11H15BrN2O B1650106 N-[6-(Bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 111477-43-1

N-[6-(Bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No. B1650106
M. Wt: 271.15 g/mol
InChI Key: UVGZZQFIUPSTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05716964

Procedure details

The product of Example 2 (24.89 g, 96 mmol) and 10% (v/v) H2SO4 (100 mL) were combined in a 250 mL flask. The reaction was heated to reflux for 8 h and then cooled to room temperature. The reaction was made basic with aq K2CO3 and extracted with EtOAc. The extracts were dried (MgSO4), decolorized with activated charcoal, and filtered. Removal of all solvent in vacuo gave 8.49 g (71%) of the desired product.
Quantity
24.89 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[N:8]=[C:7]([NH:9]C(=O)C(C)(C)C)[CH:6]=[CH:5][CH:4]=1.C([O-])([O-])=[O:17].[K+].[K+]>OS(O)(=O)=O>[NH2:9][C:7]1[N:8]=[C:3]([CH2:2][OH:17])[CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
24.89 g
Type
reactant
Smiles
BrCC1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of all solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.49 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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